3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound with the Chemical Abstracts Service number 1036675-03-2. It features a complex structure that includes a benzamide core substituted with methoxy groups and a pyridinyl moiety linked to a pyrrolidinone. This compound has garnered interest in various scientific fields due to its potential biological activities.
This compound falls under the category of benzamides, which are derivatives of benzoic acid where an amine group replaces one of the hydrogen atoms. The specific molecular formula of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is C20H22N2O5, with a molecular weight of approximately 370.4 g/mol . Its structure incorporates functional groups that may contribute to its pharmacological properties.
The synthesis of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves several key steps:
These reactions require careful control of temperature and pH to optimize yield and minimize by-products .
The molecular structure of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can be represented using various chemical notations:
COC1=CC(C(NC2=CC=C(N3CCCC3=O)C=C2)=O)=CC(OC)=C1OC
DRTBTXIRJDDFPP-UHFFFAOYSA-N
The compound's structure includes:
This structural complexity suggests potential interactions with biological targets relevant in pharmacology .
3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves interactions with specific enzymes or receptors in biological systems. It may modulate enzyme activity or receptor signaling pathways, which could lead to various pharmacological effects. The precise molecular targets and pathways remain under investigation but are crucial for understanding its potential therapeutic applications .
The physical properties of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide include:
Property | Value |
---|---|
Molecular Formula | C20H22N2O5 |
Molecular Weight | 370.4 g/mol |
State | Solid |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties indicate that the compound is likely soluble in organic solvents but may have limited solubility in water .
The compound has several potential applications across various scientific fields:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: